molecular formula C23H29ClN2O3 B1230489 Tropapride hydrochloride CAS No. 109021-66-1

Tropapride hydrochloride

Cat. No.: B1230489
CAS No.: 109021-66-1
M. Wt: 416.9 g/mol
InChI Key: IEDXCKNHGLYPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tropapride hydrochloride (C₂₃H₂₉ClN₂O₃, molecular weight 416.94 g/mol) is a dopamine D₂ receptor antagonist with a logP of 3.01 and topological polar surface area (TPSA) of 52.0 Ų . These physicochemical properties suggest moderate lipophilicity and solubility, which influence its blood-brain barrier permeability and receptor-binding efficiency. Tropapride is classified as a Na⁺-dependent antidopaminergic agent, a feature shared with structurally related compounds such as piquindone, zetidoline, and metoclopramide . Its therapeutic applications are linked to antipsychotic and antiemetic effects, though its reduced extrapyramidal side effects (EPS) distinguish it from other dopamine antagonists .

Properties

CAS No.

109021-66-1

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dimethoxybenzamide;hydrochloride

InChI

InChI=1S/C23H28N2O3.ClH/c1-27-21-10-6-9-20(22(21)28-2)23(26)24-17-13-18-11-12-19(14-17)25(18)15-16-7-4-3-5-8-16;/h3-10,17-19H,11-15H2,1-2H3,(H,24,26);1H

InChI Key

IEDXCKNHGLYPDZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl

Synonyms

exo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
MD 790501
MD-790501
tropapride

Origin of Product

United States

Comparison with Similar Compounds

Pharmacophore Features and Na⁺ Dependence

Tropapride and its analogs (piquindone, zetidoline, metoclopramide) share three critical pharmacophore elements:

  • Nitrogen lone pair : Essential for receptor interaction.
  • Benzene ring : Stabilizes hydrophobic interactions.
  • Carbonyl group : Participates in hydrogen bonding .

In Na⁺-dependent antagonists like tropapride, these elements adopt a conserved spatial arrangement, enabling Na⁺ ion coordination at the receptor site. Na⁺-independent antagonists (e.g., butyrophenones, tricyclics) lack this arrangement, instead relying on π-electron-rich regions (e.g., cyanide groups, aromatic rings) for receptor binding . Tropapride’s unique phenyl ring placement on its molecular periphery may reduce EPS by altering receptor engagement dynamics .

Molecular Properties and Pharmacokinetics

The table below compares tropapride with related antidopaminergic agents:

Compound Molecular Formula Molecular Weight (g/mol) logP TPSA (Ų) Receptor Target Na⁺ Dependence Key Side Effects
Tropapride HCl C₂₃H₂₉ClN₂O₃ 416.94 3.01 52.0 Dopamine D₂ Yes Reduced EPS
Piquindone Not Provided Not Provided - - Dopamine D₂ Yes Moderate EPS
Metoclopramide HCl C₁₄H₂₂ClN₃O₂ 299.80 - - Dopamine D₂, 5-HT₃ Yes High EPS risk
T-701 (NIMH) C₁₇H₁₈ClF₃N₂S 374.85 4.43 19.9 Dopamine D₂ No Not Reported
T-702 (NIMH) C₂₈H₄₃Br₂N₅O₂S 673.55 3.82 84.7 M1 Cholinergic No Anticholinergic effects

Key Observations :

  • TPSA : Tropapride’s TPSA (52.0 Ų) aligns with moderate membrane permeability, whereas T-702’s high TPSA (84.7 Ų) correlates with lower blood-brain barrier penetration, limiting its utility in CNS disorders .
  • Side Effects : Tropapride’s structural configuration minimizes EPS, unlike metoclopramide, which has a higher EPS risk due to stronger D₂ receptor occupancy in striatal regions .

Functional Divergence in Receptor Targeting

While tropapride and piquindone are selective D₂ antagonists, compounds like T-702 (M1 cholinergic antagonist) and T-703 (norepinephrine transporter inhibitor) highlight structural versatility in targeting distinct receptors . Tropapride’s specificity for D₂ receptors without significant off-target activity (e.g., cholinergic or serotonergic) enhances its therapeutic precision .

Q & A

Q. What strategies are effective for optimizing this compound’s stability under varying environmental conditions?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring identifies degradation pathways (e.g., hydrolysis, oxidation). Excipient screening (e.g., antioxidants like ascorbic acid) and lyophilization can enhance shelf-life. Kinetic modeling of degradation data (e.g., zero-order vs. first-order) guides formulation adjustments .

Q. How can researchers validate novel analytical methods for this compound in complex biological matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:
  • Linearity : Test over 80–120% of the target concentration (R² ≥ 0.999).
  • Accuracy : Spike recovery studies (98–102%).
  • Precision : Intra-day/inter-day RSD ≤ 2%.
  • Specificity : Ensure no interference from metabolites or matrix components via mass spectrometry (MS) cross-validation .

Q. What experimental designs are suitable for evaluating this compound’s mechanism of action in heterogeneous cell populations?

  • Methodological Answer : Use single-cell RNA sequencing (scRNA-seq) to map drug-response heterogeneity. Pair with CRISPR-Cas9 knockout screens to identify target pathways. For in vivo models, employ tissue-specific reporters (e.g., luciferase) to monitor real-time effects. Dose-response curves and time-series analyses should be integrated to distinguish primary vs. secondary drug effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.